molecular formula C7H14S B3047025 2,4-Dimethylpentane-3-thione CAS No. 13390-86-8

2,4-Dimethylpentane-3-thione

Cat. No.: B3047025
CAS No.: 13390-86-8
M. Wt: 130.25 g/mol
InChI Key: BJVASRMDOMQXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the synthesis of 1,2,4-triazolidine-3-thiones has been achieved using meglumine as a reusable catalyst in water . The reaction involved variously substituted aldehydes or ketones with thiosemicarbazide .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethylpentane-3-thione includes 21 bonds in total; 7 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 thioketone .

Scientific Research Applications

Molecular Structure and Conformation

The molecular structure of 2,4-dimethylpentane has been extensively studied through techniques such as gas electron diffraction, vibrational spectroscopy, and ab initio calculations. Research has identified the most stable conformers of this compound and provided detailed insights into its structural parameters, aiding in the understanding of its physical and chemical properties (Sugino et al., 1990).

Radiolysis and Chemical Reactions

Studies have examined the γ-radiolysis of liquid 2,4-dimethylpentane, exploring the primary radicals formed and calculating the radiation-chemical yields of various C-H and C-C bond ruptures. This research provides valuable data for understanding the behavior of branched-chain alkanes under radiation exposure (Castello et al., 1981).

Conformational Analysis

Research into the conformational analysis of 2,4-dimethylpentane derivatives, particularly those used as subunits in polyketide derived natural products, has been conducted. Such analyses help in understanding the conformational preferences and structural aspects of these compounds (Göttlich et al., 1997).

Cycloaddition Reactions

Theoretical studies have been performed on cycloaddition reactions involving 2,4-dimethylpentane-3-thione. Such studies provide insights into the molecular mechanisms and energetics of these reactions, which are important for synthetic and medicinal chemistry applications (Emamian, 2015).

Radical Reactions

Investigations into the reaction of 2,4-dimethylpentane with radicals such as t-butoxy radicals have been conducted. These studies help in understanding the selectivity and rate of hydrogen abstraction, which is crucial in various chemical synthesis processes (Dokolas et al., 1998).

Conformation Induction

Research has shown that a 2,4-dimethylpentane unit can be influenced by neighboring groups, affecting its conformation. This has implications in stereochemistry and molecular design (Hoffmann et al., 2001).

Properties

IUPAC Name

2,4-dimethylpentane-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14S/c1-5(2)7(8)6(3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVASRMDOMQXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=S)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348951
Record name 2,4-dimethylpentane-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13390-86-8
Record name 2,4-dimethylpentane-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethylpentane-3-thione
Reactant of Route 2
2,4-Dimethylpentane-3-thione
Reactant of Route 3
2,4-Dimethylpentane-3-thione
Reactant of Route 4
2,4-Dimethylpentane-3-thione
Reactant of Route 5
2,4-Dimethylpentane-3-thione
Reactant of Route 6
2,4-Dimethylpentane-3-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.